6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine
Overview
Description
6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine, also known as 6-DMMPA, is a synthetic compound that has been used in a variety of scientific research applications. 6-DMMPA is a derivative of aminopyrimidine, a type of heterocyclic compound that is composed of a nitrogen atom and a ring of carbon atoms. It has been used as a building block for organic synthesis, as well as in a variety of biochemical and physiological experiments.
Scientific Research Applications
Chemical Synthesis and Derivative Studies
A study focused on synthesizing new furochromone pyrimidine derivatives, including compounds similar in structure to 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine, and evaluated their analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).
Tautomerism in Pyrimidine Derivatives
Research on pyrimidine derivatives, which includes structures similar to 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine, showed these compounds can adopt different tautomeric forms, impacting hydrogen-bonding interactions in crystal structures (Gerhardt, Tutughamiarso, & Bolte, 2011).
Ring Transformation in Heterocyclic Compounds
A study investigated ring transformations in reactions involving heterocyclic halogeno compounds with nucleophiles, which could be relevant to the structural manipulation of 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine (Hertog et al., 2010).
Molecular Structure and Vibrational Studies
The synthesis of a derivative with a structure closely related to 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine was carried out, with a focus on its crystal structure and vibrational spectral studies (Luo et al., 2019).
Antihypertensive Activity in Pyrimidine Derivatives
A series of pyrido[2,3-d]pyrimidin-7-amine derivatives, which include similar structures to the compound of interest, were prepared and evaluated for their antihypertensive activity (Bennett et al., 1981).
Kinetic Determination of Aromatic Amines
The kinetics of aromatic amine determination, relevant to compounds like 6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine, were explored (Copolovici & Bâldea, 2002).
properties
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-7-5-15(6-8(2)16-7)11-4-10(12)13-9(3)14-11/h4,7-8H,5-6H2,1-3H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXGKRKNVSWLOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dimethylmorpholino)-2-methylpyrimidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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